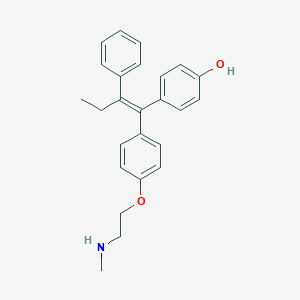
Endoxifen, (E)-
Übersicht
Beschreibung
- Derzeit wird er für zwei Hauptzwecke entwickelt:
- Behandlung von Östrogenrezeptor-positivem Brustkrebs .
- Management von Manie bei bipolarer Störung .
- E-Endoxifen wird oral eingenommen und ist ein aktiver Metabolit von Tamoxifen.
- Es hat sich bei Patienten gezeigt, die auf vorherige hormonelle Therapien, einschließlich Tamoxifen, Aromatasehemmern und Fulvestrant, nicht angesprochen haben, als wirksam erwiesen .
E-Endoxifen: ist ein nichtsteroidaler selektiver Östrogenrezeptormodulator (SERM), der zur Gruppe der Triphenylethylene gehört. Er wirkt auch als Protein-Kinase-C (PKC)-Inhibitor.
Wissenschaftliche Forschungsanwendungen
- E-Endoxifen findet in verschiedenen Bereichen Anwendung:
Brustkrebs: Als gezielte Therapie für Östrogenrezeptor-positiven Brustkrebs.
Bipolare Störung: Wirksam bei der Behandlung manischer oder gemischter Episoden im Zusammenhang mit bipolarer Störung Typ I.
Andere Bereiche: Laufende Forschung untersucht sein Potenzial in der Gynäkologie, bei Uterusmyomen und anderen hormonrezeptor-positiven soliden Tumoren.
Wirkmechanismus
- E-Endoxifen entfaltet seine Wirkung durch Östrogenrezeptormodulation und PKC-Inhibition.
- Die beteiligten molekularen Zielstrukturen und Pfade sind komplex und miteinander verbunden und beeinflussen Zellwachstum, Signalübertragung und Genexpression.
Wirkmechanismus
Endoxifen, (E)-, also known as E-Endoxifen, is a potent antiestrogen that has been extensively studied for its role in the treatment of estrogen receptor-positive breast cancer . This article will delve into the various aspects of its mechanism of action.
Target of Action
Endoxifen’s primary target is the Estrogen Receptor (ER) . It is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . The ER plays a crucial role in the growth and development of breast cancer, with nearly 80% of tumors classified as ER-positive .
Mode of Action
Endoxifen interacts with its target, the ER, in a unique way. It mediates the recruitment of ERα to known target genes differently from other antiestrogens like 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . This unique interaction results in changes in the gene expression profiles of cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .
Biochemical Pathways
Endoxifen’s action affects several biochemical pathways. Computational analysis revealed protein kinase C beta (PKCβ) and protein kinase B alpha or AKT1 as potential kinases responsible for mediating Endoxifen’s effects on protein phosphorylation .
Pharmacokinetics
Endoxifen exhibits high oral bioavailability, with values greater than 67% in rats and greater than 50% in dogs . The terminal elimination half-life and plasma clearance values were 6.3 hours and 2.4 L/h/kg in rats given 2 mg/kg i.v. Endoxifen and 9.2 hours and 0.4 L/h/kg in dogs given 0.5 mg/kg i.v. Endoxifen, respectively .
Result of Action
Endoxifen’s action results in significant molecular and cellular effects. It is known to suppress breast cancer growth and progression . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Action Environment
The action of Endoxifen is influenced by environmental factors such as the presence of estrogen and the concentration of tamoxifen and its metabolites . Alterations in Endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells .
Biochemische Analyse
Biochemical Properties
Endoxifen interacts with several enzymes and proteins. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . Endoxifen is known to be a potent anti-estrogen . It is also a protein kinase C (PKC) inhibitor . The recruitment of estrogen receptor alpha (ERα) to known target genes by endoxifen differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) .
Cellular Effects
Endoxifen has substantial effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the presence of estrogen, endoxifen alters the gene expression profiles of MCF7 cells . It also induces cell cycle arrest and markers of apoptosis at high concentrations .
Molecular Mechanism
Endoxifen exerts its effects at the molecular level through several mechanisms. It binds to estrogen receptors, inhibiting the effects of estrogen on these receptors . This binding interaction is crucial for its anti-estrogenic properties . Endoxifen’s mechanism of action is different from that of 4HT and ICI .
Temporal Effects in Laboratory Settings
The effects of Endoxifen change over time in laboratory settings. It has been observed that alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
In animal models, the effects of Endoxifen vary with different dosages. Studies have shown that endoxifen has high oral bioavailability, and therapeutic concentrations were maintained after repeated dosing .
Metabolic Pathways
Endoxifen is involved in several metabolic pathways. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This metabolic pathway is crucial for the full metabolic activation of tamoxifen .
Subcellular Localization
The subcellular localization of Endoxifen and any effects on its activity or function are still being researched. As a potent anti-estrogen, it is expected to localize in areas where estrogen receptors are present
Vorbereitungsmethoden
- E-Endoxifen wird durch die sequenzielle Wirkung von Cytochrom P450 (CYP)-Isoformen, darunter CYP2D6, aus Tamoxifen hergestellt.
- Die synthetischen Routen und Reaktionsbedingungen für seine Herstellung sind gut etabliert, aber industrielle Produktionsmethoden können je nach Hersteller variieren.
Analyse Chemischer Reaktionen
- E-Endoxifen unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind spezifisch für den eingesetzten Syntheseweg.
- Zu den wichtigsten gebildeten Produkten gehören E-Endoxifen selbst und sein Hydrochloridsalz .
Vergleich Mit ähnlichen Verbindungen
- E-Endoxifen zeichnet sich durch seine Doppelfunktion als Östrogenrezeptormodulator und PKC-Inhibitor aus.
- Zu ähnlichen Verbindungen gehören Tamoxifen (seine Vorstufe), 4-Hydroxytamoxifen (ein weiterer aktiver Metabolit) und andere SERMs.
Eigenschaften
IUPAC Name |
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110025-28-0 | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



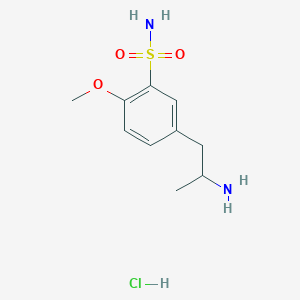
![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)
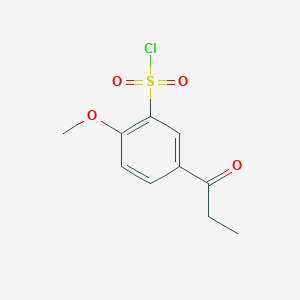
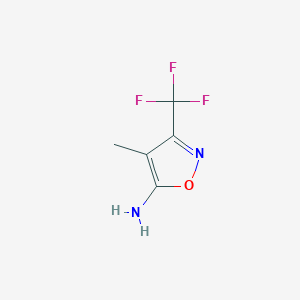
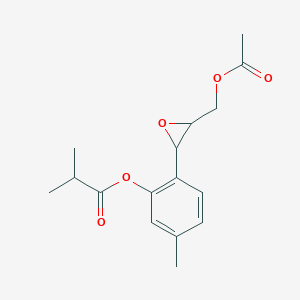
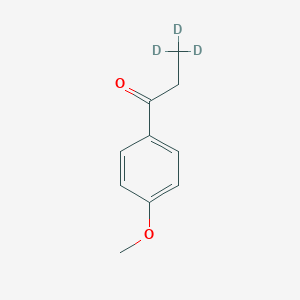
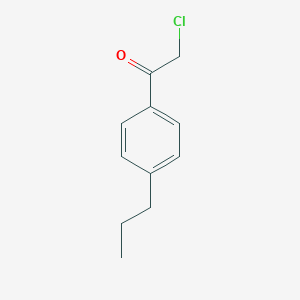





![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
